

Introduction: The Significance of 5,5,5-Trifluoropentanoic Acid

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Compound of Interest

Compound Name: *5,5,5-trifluoropentanoic Acid*

Cat. No.: *B031815*

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5,5,5-Trifluoropentanoic acid (CAS No. 407-62-5) is a halogenated carboxylic acid of significant interest in the fields of medicinal chemistry, material science, and biochemical research.^{[1][2]} Its structure, featuring a terminal trifluoromethyl (-CF₃) group, imparts unique electronic and lipophilic properties that are highly sought after in the design of novel pharmaceuticals and functional materials. The strong electron-withdrawing nature of the -CF₃ group can profoundly influence the acidity (pKa), metabolic stability, and binding affinity of parent molecules, making it a critical building block in modern drug design.^[3]

This guide provides a comprehensive overview of the core physical and chemical properties of **5,5,5-trifluoropentanoic acid**, offers detailed protocols for their experimental verification, and discusses the implications of these properties for its application.

Core Physical and Chemical Properties

The physical properties of a compound are foundational to its application, dictating everything from reaction conditions to formulation and bioavailability. The key properties of **5,5,5-trifluoropentanoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	407-62-5	[1] [2] [4]
Molecular Formula	C ₅ H ₇ F ₃ O ₂	[1] [5]
Molecular Weight	156.10 g/mol	[1] [5]
Appearance	Liquid at room temperature	[2] [6] [7]
Melting Point	30-31 °C	[4] [7]
Boiling Point	170.2 ± 35.0 °C (at 760 mmHg); 94-95 °C (at 15 mmHg)	[4] [7] [8]
Density	~1.3 g/cm ³	[4] [7]
Refractive Index	~1.363 - 1.364	[1] [7]
Acidity (pKa)	4.50 (at 25 °C)	[1] [7]
Calculated LogP	0.95	[1]

Authoritative Insight: The presence of the trifluoromethyl group significantly impacts these properties. For instance, the pKa of 4.50 is slightly lower (more acidic) than that of its non-fluorinated counterpart, pentanoic acid (pKa ~4.8), due to the inductive electron-withdrawing effect of the fluorine atoms. This enhanced acidity can be critical in modulating the ionization state of a drug molecule at physiological pH.

Spectroscopic Profile for Structural Verification

Accurate identification of **5,5,5-trifluoropentanoic acid** relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features: a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid dimer, and a sharp, intense absorption around 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretch. Strong C-F stretching bands are also expected in the 1100-1300 cm⁻¹ region.[\[9\]](#)

- Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M^+) would be observed at an m/z corresponding to the compound's molecular weight (156.10). Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and fragments related to the aliphatic chain.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups (-CH₂-). The protons closest to the carboxylic acid will be the most downfield (deshielded), while those closest to the -CF₃ group will show coupling to the fluorine atoms (a triplet of quartets or more complex pattern).
 - ^{13}C NMR: The carbon spectrum will display signals for the carbonyl carbon (~175-180 ppm), the three distinct methylene carbons, and the carbon of the trifluoromethyl group, which will appear as a quartet due to one-bond coupling with the three fluorine atoms.
 - ^{19}F NMR: A single, sharp signal, typically a triplet due to coupling with the adjacent -CH₂- protons, will be observed in the fluorine NMR spectrum, confirming the presence of the -CF₃ group.

Experimental Protocols for Property Determination

To ensure scientific integrity, physical properties must be verifiable. The following section provides standardized methodologies for determining key parameters.

Protocol 1: Determination of Boiling Point at Reduced Pressure

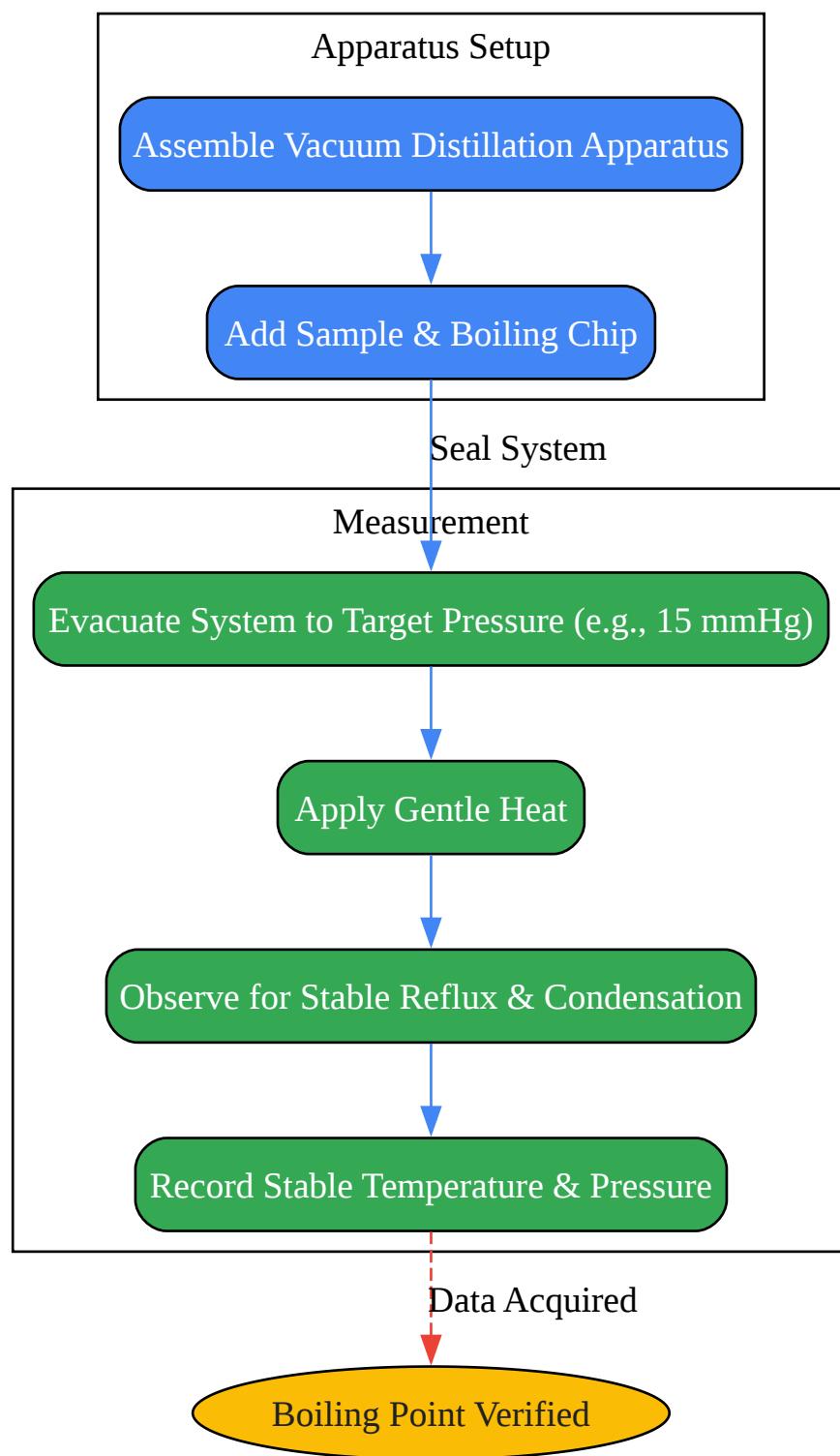
The high boiling point at atmospheric pressure makes determination at reduced pressure preferable to prevent potential decomposition.

Causality: Determining the boiling point under vacuum allows the liquid to boil at a lower temperature. This is crucial for compounds that may degrade at their atmospheric boiling point, ensuring the measured value reflects the phase transition and not a chemical reaction.

Methodology:

- Apparatus Setup: Assemble a simple vacuum distillation apparatus. The key components are a round-bottom flask, a Claisen adapter, a thermometer with its bulb positioned below the side arm, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
- Sample Preparation: Place a small volume (2-3 mL) of **5,5,5-trifluoropentanoic acid** and a boiling chip into the round-bottom flask.
- System Evacuation: Seal the system and slowly evacuate it to the desired pressure (e.g., 15 mmHg). Ensure all joints are properly sealed to maintain a stable vacuum.
- Heating: Gently heat the flask using a heating mantle.
- Observation: Observe the temperature at which the liquid boils vigorously and a steady stream of condensate drips from the condenser. This stable temperature reading, recorded along with the stable pressure from the manometer, is the boiling point at that pressure.[7][8]
- Validation: The system is self-validating through the stability of the pressure and temperature readings. A fluctuating temperature indicates impurities or an unstable vacuum.

Diagram: Boiling Point Determination Workflow

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Caption: Workflow for determining boiling point under reduced pressure.

Safety, Handling, and Storage

As a corrosive chemical, proper handling of **5,5,5-trifluoropentanoic acid** is paramount to ensure laboratory safety.[\[1\]](#)

- Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.[\[8\]](#)
- Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[\[8\]](#) It is classified as causing severe skin burns and eye damage.[\[2\]](#)[\[8\]](#) In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
- Storage: The compound is hygroscopic.[\[8\]](#) It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[\[2\]](#)[\[11\]](#) For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[\[8\]](#)

Relevance in Drug Development

The physical properties detailed here are not merely academic; they have direct consequences for drug development.

- Solubility and Lipophilicity (LogP): The LogP value of 0.95 suggests moderate lipophilicity, which is often a desirable trait for oral drug absorption, balancing membrane permeability with aqueous solubility.[\[1\]](#)
- Acidity (pKa): The pKa of 4.50 means the compound will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (~7.4).[\[1\]](#)[\[7\]](#) This impacts its solubility, receptor interactions, and cell membrane transport.
- Applications: It has been utilized as a chemical tool for the fluorination of cell surfaces and in the synthesis of novel metal-organic complexes, highlighting its versatility as a research chemical.[\[12\]](#)[\[13\]](#)[\[14\]](#)

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